

# Oral Administration Protocols for Encaleret in Research: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

Encaleret (also known as CLTX-305) is an investigational, orally administered, small molecule antagonist of the calcium-sensing receptor (CaSR).[1] It functions as a negative allosteric modulator of the CaSR, effectively decreasing its sensitivity to extracellular calcium.[1] This mechanism of action makes it a promising therapeutic candidate for genetic disorders characterized by a gain-of-function of the CaSR, such as Autosomal Dominant Hypocalcemia Type 1 (ADH1). In ADH1, the overactive CaSR leads to hypocalcemia (low blood calcium) and hypercalciuria (high urine calcium).[1] By antagonizing the CaSR, encaleret aims to restore normal parathyroid hormone (PTH) secretion and normalize blood and urine calcium levels.[1] These application notes provide a comprehensive overview of the oral administration protocols for encaleret that have been utilized in recent clinical research, offering valuable guidance for scientists and drug development professionals.

### **Data Presentation**

## **Table 1: Encaleret Oral Formulation Details**



| Parameter               | Description                           | Source(s) |
|-------------------------|---------------------------------------|-----------|
| Drug Substance          | Encaleret Sulfate (also CLTX-305)     | [2][3]    |
| Molecular Formula       | (C29H33CIFNO4)2·H2SO4·H2<br>O         | [2]       |
| Molecular Weight        | 1144.15 g/mol                         | [2]       |
| Dosage Form             | Film-coated tablets                   | [2][3]    |
| Dosage Strengths        | 5 mg, 10 mg, 30 mg, 60 mg             | [2]       |
| Appearance              | White, round or modified oval tablets | [2]       |
| Route of Administration | Oral                                  | [4]       |

**Table 2: Summary of Dosing Regimens in Clinical Trials** 



| Clinical<br>Trial<br>Identifier            | Patient<br>Population                         | Dosing<br>Regimen                                  | Duration                                        | Key<br>Findings                                                      | Source(s) |
|--------------------------------------------|-----------------------------------------------|----------------------------------------------------|-------------------------------------------------|----------------------------------------------------------------------|-----------|
| NCT0458162<br>9 (Phase 2b)                 | Adults with ADH1                              | Dose-<br>ranging, 5 mg<br>to 190 mg<br>twice daily | 24 weeks                                        | Sustained<br>normalization<br>of PTH, blood<br>and urine<br>calcium. | [5][6]    |
| Proof-of-<br>Concept<br>Study              | Post-surgical<br>Hypoparathyr<br>oidism       | 162 mg twice<br>daily                              | Up to 5 days                                    | 80% of participants achieved normal blood and urine calcium levels.  | [7][8]    |
| NCT0568081<br>8<br>(CALIBRATE,<br>Phase 3) | Adults with<br>ADH1                           | Dose adjusted as needed based on calcium levels    | Ongoing<br>(estimated<br>completion in<br>2029) | To evaluate efficacy and safety compared to standard of care.        | [3][9]    |
| NCT0573501<br>5 (Pediatric)                | Children with<br>ADH1 (birth<br>to <18 years) | Individualized<br>dose titration                   | Ongoing                                         | To evaluate pharmacokin etics, efficacy, and safety.                 | [5]       |

Table 3: Pharmacodynamic Effects of Encaleret in ADH1 Patients (Phase 2b)



| Parameter                                | Baseline<br>(Mean ± SD) | Post-<br>Treatment<br>(Mean ± SD) | p-value | Source(s) |
|------------------------------------------|-------------------------|-----------------------------------|---------|-----------|
| PTH (pg/mL)                              | 6.3 ± 7.8               | 35.3 ± 10.2 (at<br>24 weeks)      | <0.01   | [10]      |
| Albumin-<br>Corrected<br>Calcium (mg/dL) | 7.1 ± 0.4               | 9.2 ± 0.5 (at 24<br>weeks)        | <0.01   | [10]      |
| 24-hour Urine<br>Calcium<br>(mg/day)     | 395 ± 216               | 202 ± 83 (at 24<br>weeks)         | <0.05   | [10]      |
| Blood Phosphate<br>(mg/dL)               | 4.5 ± 1.1               | 3.4 ± 0.4 (at 24 weeks)           | <0.05   | [10]      |
| Blood<br>Magnesium<br>(mg/dL)            | 1.7 ± 0.2               | 2.0 ± 0.2 (at 24<br>weeks)        | <0.01   | [10]      |

# **Experimental Protocols**

# Protocol 1: Oral Administration of Encaleret in a Phase 2b Clinical Trial for ADH1 (NCT04581629)

Objective: To evaluate the safety, tolerability, pharmacodynamics, and efficacy of **encaleret** in adults with Autosomal Dominant Hypocalcemia Type 1.

#### Methodology:

- Patient Population: Adult participants with a confirmed diagnosis of ADH1.
- Dosage and Administration:
  - **Encaleret** was administered orally as film-coated tablets twice daily.



- The study employed a dose-ranging design, with individual doses adjusted to achieve and maintain normal albumin-corrected blood calcium levels. The dose range required to maintain eucalcemia was wide, from 5 to 190 mg twice daily.[6]
- Conventional therapy with calcium and active vitamin D supplements was withheld during encaleret treatment.[6]
- Study Periods:
  - The study consisted of one or two 5-day inpatient dose-ranging periods.
  - This was followed by a 24-week outpatient period for continued treatment and monitoring.
     [6]
- Sample Collection and Analysis:
  - Blood Samples: Blood was collected for the analysis of albumin-corrected calcium, intact parathyroid hormone (PTH), magnesium, and phosphorus.
  - Urine Samples: 24-hour urine collections were performed to measure urinary calcium excretion.
  - Biomarker Analysis:
    - PTH concentrations were analyzed via an electrochemiluminescence immunoassay.
    - Standard clinical chemistry methods were used for calcium, phosphate, and magnesium.
- Pharmacokinetic Assessment:
  - Blood samples were collected to determine the pharmacokinetic profile of encaleret.
     While the collection of pharmacokinetic data is noted in trial protocols, specific Cmax,
     Tmax, and AUC values are not publicly available in the reviewed literature.

# Protocol 2: Bioanalytical Method for Quantification of Encaleret in Plasma (Representative)



Objective: To provide a representative protocol for the quantitative analysis of **encaleret** in plasma samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), based on standard industry practices.

#### Methodology:

#### Sample Preparation:

- Protein Precipitation: To a 100 μL aliquot of human plasma, add 300 μL of a precipitating agent (e.g., acetonitrile) containing an appropriate internal standard.
- Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
- Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.

#### LC-MS/MS System:

- Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-highperformance liquid chromatography (UHPLC) system.
- Mass Spectrometer: A triple quadrupole mass spectrometer operated in multiple reaction monitoring (MRM) mode with an electrospray ionization (ESI) source.
- Chromatographic Conditions (Example):
  - Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 μm).
  - Mobile Phase A: Water with 0.1% formic acid.
  - Mobile Phase B: Acetonitrile with 0.1% formic acid.
  - Gradient Elution: A suitable gradient to separate encaleret from endogenous plasma components.
  - Flow Rate: 0.4 mL/min.



- Injection Volume: 5-10 μL.
- Mass Spectrometric Conditions (Hypothetical):
  - Ionization Mode: Positive electrospray ionization (ESI+).
  - MRM Transitions: Specific precursor-to-product ion transitions for **encaleret** and its internal standard would need to be optimized.
- Method Validation:
  - The method should be validated according to regulatory guidelines, assessing for linearity, accuracy, precision, selectivity, recovery, and stability.

## **Visualizations**



Click to download full resolution via product page

Caption: **Encaleret**'s mechanism of action on the CaSR signaling pathway.





Click to download full resolution via product page

Caption: A typical experimental workflow for an **Encaleret** clinical trial.



Click to download full resolution via product page



Caption: Logical relationship of **Encaleret** administration to effect.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. bridgebio.com [bridgebio.com]
- 2. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. endocrine-abstracts.org [endocrine-abstracts.org]
- 6. Efficacy and Safety of Encaleret in Autosomal Dominant Hypocalcemia Type 1 PMC [pmc.ncbi.nlm.nih.gov]
- 7. BridgeBio Pharma Presents Phase 2 Data on Post-Surgical Hypoparathyroidism and Skeletal Dysplasia at ASBMR Annual Meeting 2025 [quiverquant.com]
- 8. BridgeBio Pharma to Present Promising Phase 2 Data for Encaleret in Treating Post-Surgical Hypoparathyroidism at ASBMR Annual Meeting 2025 - Tiger Brokers [itiger.com]
- 9. UCSF Autosomal Dominant Hypocalcemia Trial → Encaleret Compared to Standard of Care in Participants With ADH1 [clinicaltrials.ucsf.edu]
- 10. endocrine-abstracts.org [endocrine-abstracts.org]
- To cite this document: BenchChem. [Oral Administration Protocols for Encaleret in Research: Application Notes]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607308#oral-administration-protocols-for-encaleret-in-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com